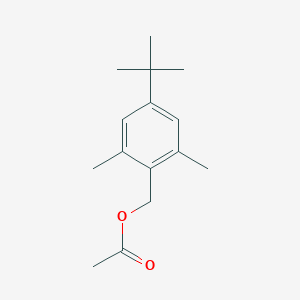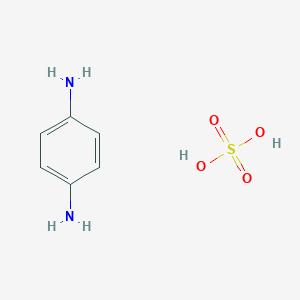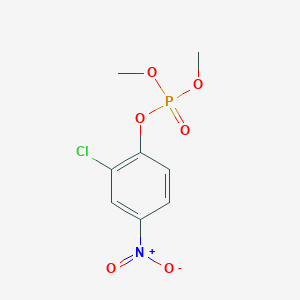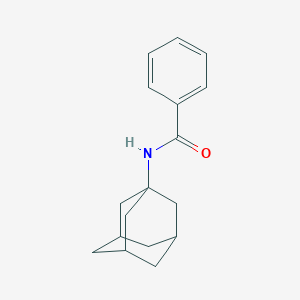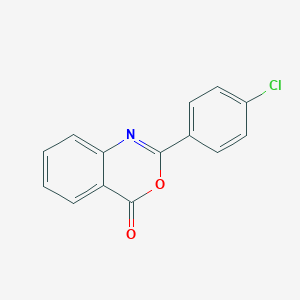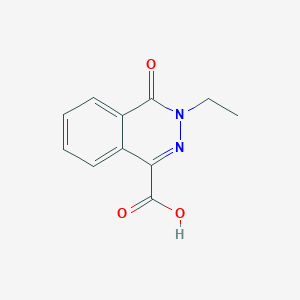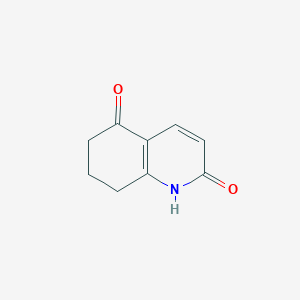
7,8-ジヒドロキノリン-2,5(1H,6H)-ジオン
概要
説明
7,8-Dihydroquinoline-2,5(1h,6h)-dione, also known as DHQD, is a heterocyclic aromatic compound that is used in a wide range of scientific and research applications. It is a six-membered ring system with a quinoline core and two ketone substituents. DHQD has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学的研究の応用
チアゾリルジヒドロキノリンジオンの合成
この化合物は、新規な3-(1,3-チアゾール-2-イル)-7,8-ジヒドロキノリン-2,5(1H,6H)-ジオンの合成に使用されてきた . このプロセスには、様々なシクロヘキサンジオンとアセトニトリルを中間段階を経て変換することが含まれ、その構造的特性から医薬品化学における潜在的な用途を持つ化合物が得られる。
医薬品化学
医薬品化学において、7,8-ジヒドロキノリン-2,5(1H,6H)-ジオン誘導体は、その治療の可能性について研究されている。 合成されたチアゾリルジヒドロキノリンジオンは、新規薬剤開発のためのリード化合物となりうる . これらのユニークな構造は生物学的標的に作用する可能性があり、新規治療法への道を切り開く可能性がある。
材料科学
7,8-ジヒドロキノリン-2,5(1H,6H)-ジオンの誘導体は、材料科学における用途について研究されている。 この化合物は、安定な複素環構造を形成できるため、特定の電子特性や機械的特性を持つ新素材を創出するための候補となる .
有機化学の方法論
この化合物は、新規な合成方法論を開発する上で、有機化学において重要な意味を持つ。 これは、様々な複素環式化合物の前駆体として役立ち、有機合成や医薬品において重要である .
環境科学
環境科学において、7,8-ジヒドロキノリン-2,5(1H,6H)-ジオンとその誘導体の研究は、環境汚染物質を分解する可能性のある新規化合物の開発や、有害な化学物質のより安全な代替品の開発につながる可能性がある .
バイオテクノロジー
7,8-ジヒドロキノリン-2,5(1H,6H)-ジオンのバイオテクノロジーにおける用途は、その生化学的特性と相互作用の探求を伴う。 酵素阻害研究や、様々なバイオテクノロジープロセスで使用できる生物活性分子のビルディングブロックとして使用できる可能性がある .
農業
農業における7,8-ジヒドロキノリン-2,5(1H,6H)-ジオンの用途に関する研究は、新規殺虫剤や成長促進剤の開発につながる可能性がある。 その化学構造は、効果的で環境に優しい化合物を創出する可能性を秘めている .
Safety and Hazards
特性
IUPAC Name |
1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQUQJTKCJMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165648 | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-69-8 | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15450-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinoline-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?
A1: Several synthetic routes have been explored for 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives. Two prominent methods include:
- From Morita–Baylis–Hillman Adducts: This method utilizes Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions to produce 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields [, ].
- From 1,3-Cyclohexadione: This three-step approach involves imidization of 1,3-cyclohexadione, followed by a Michael reaction-intermolecular cyclization, and finally an alkylation step to yield the desired 1-(prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione. This method also allows for the isolation of two configurational stereoisomers using chemical separation techniques [].
Q2: How is the structure of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives confirmed?
A2: The structures of synthesized 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives are typically confirmed using a combination of spectroscopic techniques, including:
- 1H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule [].
- 2D NMR: This advanced technique helps determine the connectivity between different atoms in the molecule, further confirming the proposed structure [].
- HR-MS: High-resolution mass spectrometry provides the exact molecular mass of the compound, which is compared to the calculated mass for the proposed structure [].
Q3: Are there any studies focusing on the structure-activity relationship (SAR) of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?
A: While the provided research papers focus primarily on the synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives [, , , , ], they do not delve into detailed SAR studies. Further research exploring the impact of structural modifications on the biological activity, potency, and selectivity of these compounds would be valuable.
Q4: Can 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives be synthesized with specific functional groups?
A4: Yes, researchers have successfully synthesized 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives containing specific functional groups. For instance:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
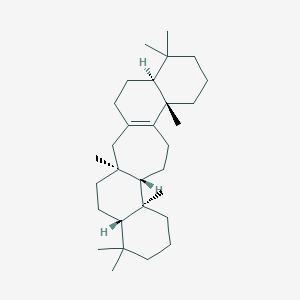
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)



